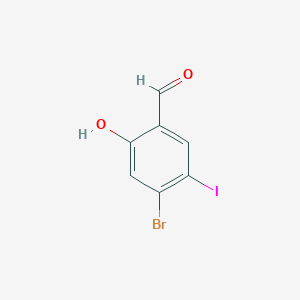

4-Bromo-2-hydroxy-5-iodobenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

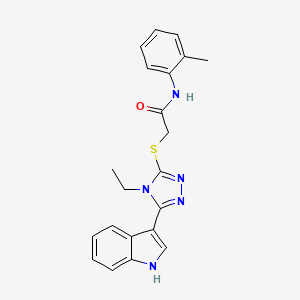

4-Bromo-2-hydroxy-5-iodobenzaldehyde is a chemical compound with the molecular formula C7H4BrIO2 and a molecular weight of 326.91 . It is used in various chemical reactions and can serve as a building block to prepare larger scaffolds .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with bromo, hydroxy, and iodo groups . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 336.4±42.0 °C and a predicted density of 2.372±0.06 g/cm3 at 20 °C and 760 Torr . Its pKa is predicted to be 6.61±0.23 .Wissenschaftliche Forschungsanwendungen

Environmental Analysis and Remediation

Trace Metal Detection : A study by Fathi and Yaftian (2009) highlights the use of a Schiff base ionophore, synthesized from a related compound, for the preconcentration and detection of copper(II) ions in water samples. This approach utilizes flame atomic absorption spectrometry, showcasing the compound's utility in environmental monitoring and remediation Fathi & Yaftian, 2009.

Material Science

Liquid Crystalline and Fire Retardant Molecules : Jamain, Khairuddean, and Tay Guan-Seng (2020) describe the synthesis of novel materials based on a cyclotriphosphazene core containing Schiff base and amide linking units. These compounds, with varied terminal substituents, demonstrate liquid crystalline behaviors and enhanced fire retardant properties, suggesting potential applications in advanced material design Jamain, Khairuddean, & Tay Guan-Seng, 2020.

Organic Synthesis

Catalytic Synthesis : Gevorgyan, Quan, and Yamamoto (1999) explored the catalytic synthesis of indenols and indanones through vinylpalladation of aromatic aldehydes, including o-Bromobenzaldehyde. This method illustrates the compound's relevance in the synthesis of complex organic structures, potentially applicable to 4-Bromo-2-hydroxy-5-iodobenzaldehyde Gevorgyan, Quan, & Yamamoto, 1999.

Analytical Chemistry

Gas Chromatography : Shi Jie (2000) discusses the determination of 3-bromo-4-hydroxybenzaldehyde by gas chromatography, demonstrating the analytical applications of halogenated benzaldehydes in quality control and substance identification, which can be extrapolated to the analysis of this compound Shi Jie, 2000.

Safety and Hazards

4-Bromo-2-hydroxy-5-iodobenzaldehyde is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Wirkmechanismus

Mode of Action

Based on its chemical structure, it may undergo nucleophilic substitution reactions at the benzylic position . The bromine and iodine atoms on the benzene ring make it highly reactive, allowing it to participate in various chemical reactions .

Biochemical Pathways

Given its potential reactivity, it may be involved in various biochemical processes, possibly affecting multiple pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-hydroxy-5-iodobenzaldehyde. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and stability .

Eigenschaften

IUPAC Name |

4-bromo-2-hydroxy-5-iodobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIO2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-3,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYSQLKGEVDNDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)Br)O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2092797-48-1 |

Source

|

| Record name | 4-bromo-2-hydroxy-5-iodobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2878494.png)

![3-[(3-methoxybenzyl)thio]-1-(4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2878495.png)

![2-{[1-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2878496.png)

![N-(4-(dimethylamino)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2878499.png)

![2-(3-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2878501.png)

![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine](/img/structure/B2878503.png)

![4-chloro-N'-[(E)-3-(4-chlorophenyl)prop-2-enoyl]benzohydrazide](/img/structure/B2878506.png)

![[5-Bromo-3-(difluoromethyl)pyridin-2-yl]hydrazine](/img/structure/B2878507.png)

![1-(benzo[d]oxazol-2-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2878511.png)

![methyl 4-(4,6-dioxo-3-(thiophen-2-yl)-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2878512.png)